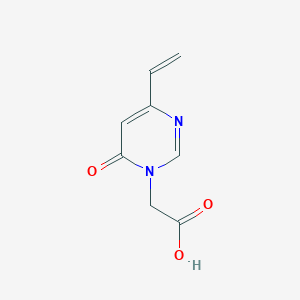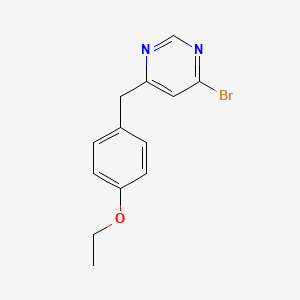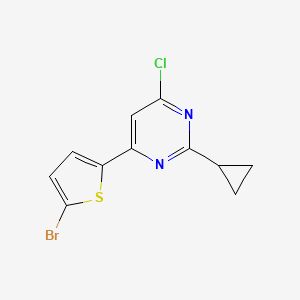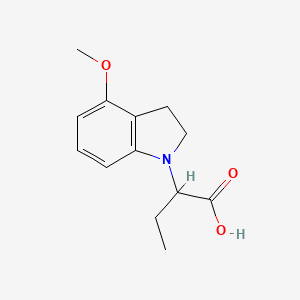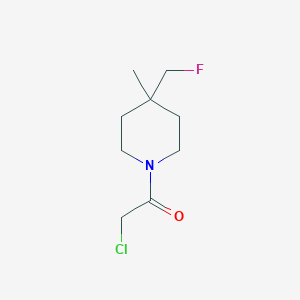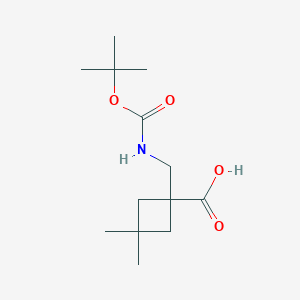
1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
説明
This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of this compound was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Chemical Reactions Analysis
This compound has been used in peptide synthesis as a synthetic support . It has also been used in solution-phase amide formation under thermal heating .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242 . It is soluble in DMSO and methanol .科学的研究の応用
Continuous Photo Flow Synthesis for Material Sciences
Continuous photo flow chemistry has been utilized for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for biologically active compounds and materials containing cyclobutane rings. This process, optimized for deuterium labeling, facilitates the production of compounds for internal standards in mass spectrometry analyses, critical for pharmacokinetic studies in both nonclinical and clinical settings (Yamashita, Nishikawa, & Kawamoto, 2019).
Novel Heterocyclic Amino Acid Synthesis
A newly functionalized heterocyclic amino acid, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, has been synthesized via [3+2] cycloaddition. The structure of this 1,3-selenazole was confirmed through comprehensive NMR spectroscopy, HRMS, and elemental analysis, demonstrating its potential as a versatile synthetic intermediate (Dzedulionytė et al., 2021).
Amino Acid-Derived Polyacetylenes
Research into amino acid-derived acetylene monomers for polymerization has led to the synthesis of polymers with potential applications in material sciences. These polymers, derived from N-(tert-butoxycarbonyl)-l-alanine and related compounds, exhibit properties such as specific rotation and circular dichroism, indicating helical conformation. Such developments open pathways for designing novel polymeric materials with defined chiral properties (Gao, Sanda, & Masuda, 2003).
Stereochemistry and Synthesis of β-Dipeptides
Efficient synthesis techniques have been developed for β-amino acid derivatives, including methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. These methodologies provide access to enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, illustrating the importance of stereochemistry in synthesizing β-amino acid oligomers for potential therapeutic applications (Izquierdo et al., 2002).
Tert-Butyloxycarbonylation Reagents
The development of novel tert-butyloxycarbonylation reagents has enhanced the efficiency of protecting group strategies in organic synthesis. These advancements facilitate the selective and high-yield modification of substrates, including phenols, amines, and carboxylic acids, under mild conditions without the need for a base, demonstrating the evolving toolkit available for synthetic chemists (Saito, Ouchi, & Takahata, 2006).
将来の方向性
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases . This suggests potential future directions for the use of this compound in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
作用機序
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used in peptide synthesis as a protective group for the amino group . The Boc group prevents unwanted side reactions during the synthesis process, allowing for more precise control over the reaction .
Biochemical Pathways
The compound “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” may be involved in peptide synthesis pathways, given the presence of the Boc group . The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature degradation .
Result of Action
The primary result of the action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is likely the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, the compound can help ensure that peptide bond formation occurs at the correct locations .
Action Environment
The action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is influenced by the reaction conditions, particularly the pH. The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in determining the compound’s efficacy and stability.
特性
IUPAC Name |
3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(4,5)7-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFVPBQEHWJFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



